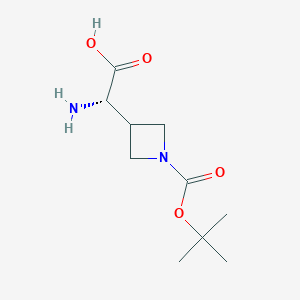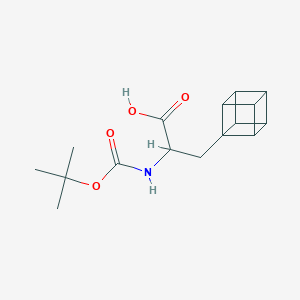![molecular formula C12H25N3O B14055645 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide CAS No. 1019381-27-1](/img/structure/B14055645.png)
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(3H)-piperidinone with methylamine in the presence of hydrogen to yield 2-[4-(aminomethyl)piperidin-1-yl]ethanol . This intermediate can then be further reacted with diethylamine and acetic anhydride to form the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to interact with cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s effects are mediated through the inhibition of this kinase, leading to alterations in cell cycle progression and potentially inducing cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be compared with other similar compounds, such as:
2-[4-(aminomethyl)piperidin-1-yl]ethanol: This compound has a similar piperidine structure but lacks the diethylacetamide moiety.
2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide: This compound is similar but has dimethyl groups instead of diethyl groups.
1-(2-Aminoethyl)-4-piperidinol: Another piperidine derivative with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1019381-27-1 |
|---|---|
Molekularformel |
C12H25N3O |
Molekulargewicht |
227.35 g/mol |
IUPAC-Name |
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-15(4-2)12(16)10-14-7-5-11(9-13)6-8-14/h11H,3-10,13H2,1-2H3 |
InChI-Schlüssel |
STBWBWGOJWTWFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN1CCC(CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)


![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)

![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)





![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
